3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chlorinated aromatic compound with the molecular formula . It features a benzothiophene core, which is characterized by a fused benzene and thiophene ring structure. The presence of three chlorine atoms at the 3, 4, and 6 positions contributes to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets .
Currently, there is no documented information regarding the mechanism of action of 3,4,6-TCBCA.
Due to the presence of a carboxylic acid group and a chlorinated benzothiophene core, 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid could be of interest for research in several areas:
For further information on the scientific research of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, you can explore scientific databases such as:
The reactivity of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid can be attributed to the electrophilic nature of the chlorine substituents. Key reactions include:
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid has been studied for its biological activity, particularly as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein involved in cell survival pathways. It exhibits a Ki value of approximately 59 μM for binding to Mcl-1, indicating moderate potency as an antitumor agent. Additionally, it has been explored for its potential effects on other biological targets, including toll-like receptor pathways and D-amino acid oxidase activity .
Several synthetic routes have been developed for the preparation of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid:
The compound finds applications in various fields:
Interaction studies have revealed that 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid can effectively bind to specific protein targets within cells. Its role as an inhibitor of Mcl-1 suggests that it may induce apoptosis in cancer cells by disrupting survival signaling pathways. Additionally, studies have indicated interactions with toll-like receptors and other immune-related proteins, highlighting its potential in immunotherapy .
Several compounds share structural similarities with 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,6-Dichloro-1-benzothiophene-2-carboxylic acid | C9H5Cl2O2S | Fewer chlorine substituents; different biological activity |
| 3-Chloro-1-benzothiophene-2-carboxylic acid | C9H6ClO2S | Only one chlorine; less potent as an Mcl-1 inhibitor |
| 4-Chloro-1-benzothiophene-2-carboxylic acid | C9H6ClO2S | Different position of chlorine; varied reactivity |
The uniqueness of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid lies in its specific arrangement of chlorine atoms and their effects on biological activity and chemical reactivity. This structural configuration enhances its potency as an inhibitor and differentiates it from other similar compounds.
The compound is systematically named 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid according to IUPAC guidelines. Its molecular formula is C₉H₃Cl₃O₂S, with a molecular weight of 281.54 g/mol. The CAS Registry Number 34576-90-4 uniquely identifies it in chemical databases.
The molecule comprises a benzothiophene core (a fused benzene and thiophene ring) substituted with three chlorine atoms at positions 3, 4, and 6, and a carboxylic acid group at position 2. The chlorine atoms introduce significant steric and electronic effects, while the carboxylic acid enables hydrogen bonding and salt formation.
| Property | Description |
|---|---|
| Core structure | Benzothiophene (fused benzene-thiophene) |
| Substituents | -Cl at C3, C4, C6; -COOH at C2 |
| Bond angles | Distorted due to steric hindrance from Cl |
The compound possesses several key identification parameters that distinguish it from other related chemicals [2]. These parameters include its molecular weight of 281.5 g/mol, which is calculated based on the atomic weights of its constituent elements [1]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14), providing a standardized method for representing its chemical structure in a computer-readable format [2] [5].
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid exhibits specific physical properties that are characteristic of its molecular structure and composition [6]. The compound exists as a solid at room temperature, typically appearing as an off-white to light-colored crystalline material [5] [6]. It has a melting point range of 248-250°C, indicating the temperature at which it transitions from solid to liquid state [6]. The boiling point is estimated to be approximately 455.0±40.0°C at standard pressure, although this property is less relevant for practical applications due to potential decomposition before reaching this temperature [6].
Table 1: Chemical and Physical Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃Cl₃O₂S |
| Molecular Weight (g/mol) | 281.5 |
| CAS Number | 34576-90-4 |
| IUPAC Name | 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid |
| Melting Point (°C) | 248-250 |
| Boiling Point (°C) | 455.0±40.0 |
| Density (g/cm³) | 1.7±0.1 |
| Physical State | Solid |
| Color | Off-white to light colored |
| Flash Point (°C) | 229.0±27.3 |
| Vapor Pressure (mmHg at 25°C) | 0.0±1.2 |
| Polarizability (10⁻²⁴cm³) | 25.4±0.5 |
The solubility profile of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is an important consideration for its handling and potential applications [6]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), with a solubility of at least 20 mg/ml [5]. However, its solubility in water is expected to be limited due to its predominantly hydrophobic structure, which is typical for compounds containing multiple aromatic rings and halogen substituents [6] [5]. Regarding stability, the compound is generally stable at room temperature but is recommended to be stored at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) to maintain its chemical integrity [6].
The structural configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is characterized by its unique molecular architecture, which determines its chemical behavior and properties [3] [7]. Understanding this configuration requires examination of its core structure, substituent patterns, and three-dimensional arrangement [8].
The fundamental structural unit of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is the benzothiophene scaffold, which consists of a benzene ring fused with a thiophene ring [3]. Specifically, the compound features a benzo[b]thiophene core, where the benzene ring is fused at the 2,3-position (or [b] site) of the thiophene ring [3]. This fused bicyclic system creates a planar, aromatic structure with 10π electrons delocalized throughout the ring system, contributing to its stability and chemical reactivity [3] [7].
Table 2: Structural Configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
| Property | Description |
|---|---|
| Core Structure | Benzothiophene scaffold with chlorine and carboxylic acid substituents |
| Ring System | Fused bicyclic system with benzene and thiophene rings |
| Heterocyclic Component | Thiophene ring containing sulfur atom |
| Aromatic Character | Fully aromatic compound with 10π electrons |
| Substituents | Three chlorine atoms and one carboxylic acid group |
| Chlorine Positions | Positions 3, 4, and 6 of the benzothiophene core |
| Carboxylic Acid Position | Position 2 of the benzothiophene core |
| Planarity | Nearly planar structure with slight deviations due to substituents |
| Stereochemistry | No chiral centers, achiral molecule |
The substitution pattern in 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is defined by the presence of three chlorine atoms at positions 3, 4, and 6 of the benzothiophene core, and a carboxylic acid group at position 2 [1] [4]. This specific arrangement of substituents significantly influences the compound's electronic properties, reactivity, and physical characteristics [7]. The chlorine atoms, being electronegative, withdraw electron density from the aromatic system, affecting the distribution of electron density throughout the molecule [7] [9]. The carboxylic acid group at position 2 introduces additional functionality and reactivity to the molecule, enabling it to participate in various chemical reactions, including acid-base interactions and esterification [9].
The bond characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid reflect its aromatic nature and the influence of its substituents [3] [7]. The carbon-carbon bonds within the aromatic rings exhibit typical aromatic bond lengths of approximately 1.39 Å, which are intermediate between single and double bonds due to resonance stabilization [7]. The carbon-sulfur bonds in the thiophene ring are typically around 1.74 Å, which is longer than the carbon-carbon bonds [3]. The carbon-chlorine bonds are approximately 1.73 Å in length, while the carbon-oxygen bonds in the carboxylic acid group include a shorter carbon-oxygen double bond (approximately 1.23 Å) and a longer carbon-oxygen single bond (approximately 1.36 Å) [7] [9].
The three-dimensional structure of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is predominantly planar due to the aromatic nature of the benzothiophene core [7]. However, slight deviations from perfect planarity may occur due to the presence of the substituents, particularly the carboxylic acid group and the chlorine atoms [7] [10]. The bond angles within the aromatic rings are approximately 120°, consistent with the sp² hybridization of the carbon atoms [7]. The carbon-sulfur-carbon angle in the thiophene ring is typically around 90°, which is smaller than the carbon-carbon-carbon angles due to the larger size of the sulfur atom and its different hybridization state [3] [7].
The electronic properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are determined by its molecular structure, the nature of its substituents, and the distribution of electron density throughout the molecule [7] [9]. These properties influence its reactivity, spectroscopic characteristics, and potential applications [9].
The electronic configuration of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is characterized by a delocalized π-electron system that extends across the benzothiophene framework [3] [7]. The aromatic rings contain conjugated double bonds, allowing for the delocalization of electrons, which contributes to the stability of the compound [3]. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the aromatic system, enhancing the electron density in this region of the molecule [7]. The presence of three chlorine atoms and a carboxylic acid group as substituents significantly affects the electronic distribution within the molecule due to their electron-withdrawing nature [7] [9].
Table 3: Electronic and Bonding Characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
| Characteristic | Description |
|---|---|
| Electronic Configuration | Delocalized π-electron system across benzothiophene framework |
| Molecular Orbital Character | Extended conjugated molecular orbitals with aromatic character |
| HOMO-LUMO Gap | Moderate gap typical of substituted aromatic compounds |
| Electron Density Distribution | Higher electron density on aromatic rings, lower on electron-withdrawing groups |
| Dipole Moment | Net dipole due to electronegative substituents and carboxylic acid group |
| Polarity | Polar molecule with amphiphilic character |
| Electronegativity Effects | Strong electronegativity of Cl and O atoms affects electron distribution |
| Inductive Effects | Electron-withdrawing inductive effects from Cl atoms and COOH group |
| Resonance Effects | Resonance stabilization through aromatic ring system |
The bonding characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid reflect the hybridization states of its constituent atoms and the nature of the bonds between them [3] [7]. The carbon atoms in the aromatic rings are sp² hybridized, forming σ bonds with adjacent atoms and contributing one electron each to the π-electron system [3]. The sulfur atom in the thiophene ring participates in the aromatic system by contributing a pair of electrons from its 3p orbital [7]. The carbon-chlorine bonds are polar due to the electronegativity difference between carbon and chlorine, resulting in a partial positive charge on the carbon atoms and a partial negative charge on the chlorine atoms [7] [9]. The carboxylic acid group contains a carbonyl carbon that is sp² hybridized, forming a double bond with one oxygen atom and a single bond with the other oxygen atom, which is part of the hydroxyl group [9].
The spectroscopic properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid provide valuable information about its structure and electronic characteristics [7] [9]. In infrared (IR) spectroscopy, the compound exhibits characteristic absorption bands corresponding to the O-H stretching vibration of the carboxylic acid group (3200-2800 cm⁻¹), the C=O stretching vibration (approximately 1700 cm⁻¹), and the C-Cl stretching vibrations (750-700 cm⁻¹) [9]. Nuclear magnetic resonance (NMR) spectroscopy reveals limited proton signals due to the high degree of substitution, with the aromatic protons appearing at chemical shifts (δ) of 7.0-8.0 parts per million (ppm) and the carboxylic acid proton at δ 10-13 ppm [9]. The carbon-13 NMR spectrum shows signals for the aromatic carbons at δ 120-140 ppm, the carboxylic carbon at approximately δ 165-170 ppm, and the carbons attached to chlorine at approximately δ 130-135 ppm [9].
Table 4: Spectroscopic Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
| Spectroscopic Method | Key Features |
|---|---|
| IR Spectroscopy | O-H stretching (3200-2800 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-Cl stretching (750-700 cm⁻¹) |
| UV-Visible Spectroscopy | Absorption maxima due to π→π* transitions in aromatic system |
| NMR Spectroscopy (¹H) | Limited proton signals due to high substitution; aromatic protons at δ 7.0-8.0 ppm, carboxylic proton at δ 10-13 ppm |
| NMR Spectroscopy (¹³C) | Aromatic carbons (δ 120-140 ppm), carboxylic carbon (δ ~165-170 ppm), C-Cl carbons (δ ~130-135 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 282 with characteristic chlorine isotope pattern |
| X-ray Crystallography | Nearly planar structure with slight deviations, bond lengths consistent with aromatic character |
| Raman Spectroscopy | Characteristic bands for aromatic ring vibrations and C-Cl stretching |